



Application Notes and Protocols for Preparing Antibody-TCO Conjugates using NHS Ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of trans-cyclooctene (TCO) to antibodies is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics through bioorthogonal click chemistry. The reaction between TCO and a tetrazine-modified payload offers exceptionally fast kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[1] One of the most common methods for attaching TCO moieties to an antibody is through the use of an N-hydroxysuccinimide (NHS) ester-functionalized TCO reagent. This reagent readily reacts with primary amines, primarily the ϵ -amino group of lysine residues on the antibody, to form a stable amide bond.[2][3][4]

These application notes provide a detailed protocol for the preparation, purification, and characterization of antibody-TCO conjugates using NHS ester chemistry.

Key Considerations

• Buffer Conditions: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5.[2] Amine-free buffers, such as phosphate-buffered saline (PBS), are essential to prevent competition with the antibody for the NHS ester. Buffers containing primary amines like Tris or glycine must be avoided during the conjugation step.



- NHS Ester Stability: NHS esters are susceptible to hydrolysis in aqueous solutions, a
 competing reaction that increases with higher pH. Therefore, it is crucial to prepare the NHSTCO solution in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or
 dimethylformamide (DMF) immediately before use.
- TCO Hydrophobicity: The TCO group is hydrophobic and can interact with the antibody, potentially leading to a portion of the conjugated TCOs being "masked" and non-reactive.
 The inclusion of a hydrophilic polyethylene glycol (PEG) spacer between the TCO and the NHS ester can mitigate this issue, improving the reactivity of the conjugated TCO.
- Degree of Labeling (DOL): The number of TCO molecules conjugated per antibody (DOL)
 can be controlled by adjusting the molar excess of the NHS-TCO reagent. However, a high
 DOL can potentially impact the antibody's binding affinity and pharmacokinetic properties. It
 is therefore important to optimize the DOL for each specific antibody and application.

Experimental Protocols Materials and Reagents

- Antibody of interest in an amine-free buffer (e.g., PBS)
- TCO-NHS ester (with or without a PEG linker)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns) with an appropriate molecular weight cutoff (MWCO).

Antibody Preparation

- If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified prior to conjugation.
- Perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.



- Adjust the antibody concentration to 1-5 mg/mL.
- Determine the precise antibody concentration using a spectrophotometer at 280 nm.

Conjugation Protocol

- Equilibrate the TCO-NHS ester to room temperature before opening to prevent moisture condensation.
- Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
- Add the desired molar excess of the TCO-NHS ester stock solution to the antibody solution.
 The final concentration of the organic solvent should ideally be below 10%.
- Gently mix the reaction and incubate for 1-3 hours at room temperature or on ice.
- Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

Purification of the Antibody-TCO Conjugate

- Remove excess, unreacted TCO-NHS ester and quenching reagent by size-exclusion chromatography using a desalting column.
- Follow the manufacturer's instructions for the chosen desalting column.
- Collect the purified antibody-TCO conjugate.
- Measure the concentration of the purified conjugate using a spectrophotometer at 280 nm.

Characterization of the Antibody-TCO Conjugate

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined. One common method involves reacting the conjugate with a tetrazine-functionalized fluorescent dye and using UV-Vis spectroscopy to quantify the incorporated dye.

Quantitative Data Summary



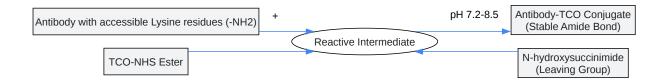
The following tables summarize typical reaction conditions and resulting degrees of labeling from various studies.

Antibody	NHS-TCO Reagent	Molar Excess of NHS-TCO	Reaction Conditions	Degree of Labeling (TCO/Ab)	Reference
Anti-EGFR, Anti-EpCAM, Anti-TfR	NHS-TCO	10, 100, 1000	PBS with 10% DMF and 0.1M NaHCO3 (pH 8.5), 3h, RT	Not explicitly stated, but high modification reported with 1000 eq.	
Herceptin	TCO-NHS	100, 500, 1000	Not specified	7 (with 100 eq.), 18 (with 500 eq.)	
Chimeric mAb U36	TCO-PEG4- NHS	5, 10-40	PBS (pH 8.5), overnight, RT	6.2 to 27.2	
5B1, huA33	TCO-NHS	30-35	PBS/carbonat e buffer (pH 8.5), 90 min, 37°C	Not explicitly stated	
Anti-c-myc 9E10	TCO-NHS	5, 10, 15	Phosphate buffer (pH 7.5), 60 min, RT	4, 8, 10	
Anti-CEA 3C1	TCO-NHS	5	Phosphate buffer (pH 7.5), 60 min, RT	4	

Note: The degree of labeling can vary depending on the specific antibody, its lysine content and accessibility, and the precise reaction conditions.



Visualizations Chemical Reaction Pathway

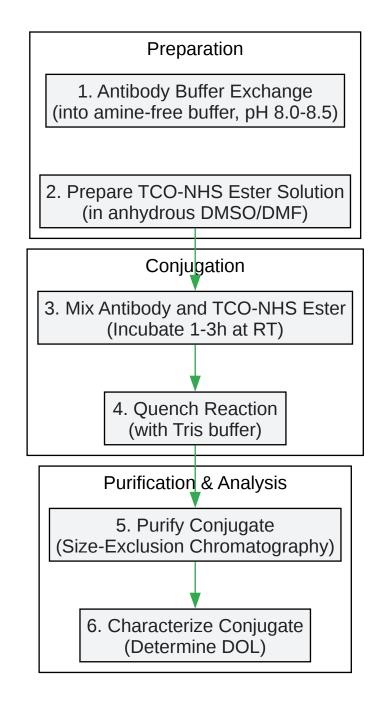


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Caption: Reaction of an antibody's primary amine with a TCO-NHS ester.

Experimental Workflow





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Caption: Workflow for preparing antibody-TCO conjugates.

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